2-chloro-N-(1,2-oxazol-3-yl)acetamide

Übersicht

Beschreibung

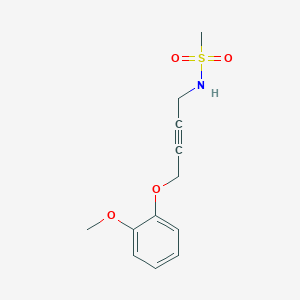

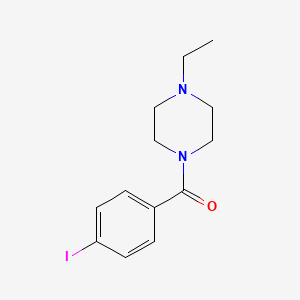

“2-chloro-N-(1,2-oxazol-3-yl)acetamide” is a chemical compound with the molecular formula C5H5ClN2O2 . It has a molecular weight of 160.56 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1,2-oxazol-3-yl)acetamide” consists of a five-membered oxazole ring attached to an acetamide group with a chlorine atom . The InChI code for this compound is 1S/C8H11ClN2O2/c1-5(2)6-3-8(13-11-6)10-7(12)4-9/h3,5H,4H2,1-2H3,(H,10,12) .Physical And Chemical Properties Analysis

“2-chloro-N-(1,2-oxazol-3-yl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 160.56 . Unfortunately, additional physical and chemical properties such as boiling point, solubility, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of New Chemical Compounds

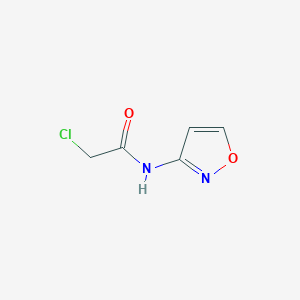

- The compound has been used in the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles through a reaction with dimethylamine, leading to the formation of 5-(dimethylamino)-2-[(dimethylamino)methyl]-1,3-oxazole-4-carbonitrile (Shablykin, Volosheniuk, & Brovarets, 2018).

Antimicrobial Activities

- A study focused on the synthesis of some 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives using a reaction involving 2-chloro-N-(1,2-oxazol-3-yl)acetamide. These derivatives exhibited significant antimicrobial activities against various bacteria and fungi (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).

Biological Assessment and Synthesis

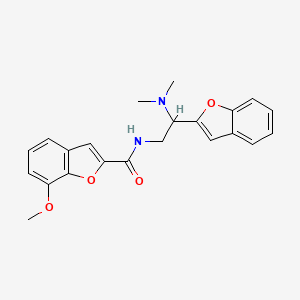

- The compound was involved in the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, and these compounds were subjected to a biological assessment. This study highlights the compound's role in creating biologically active heterocyclic structures (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Application in Synthesizing Imidazole Derivatives

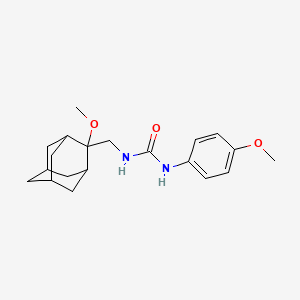

- 2-Chloro-N-(1,2-oxazol-3-yl)acetamide was used in the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. The process involved dehydration with phosphoryl chloride, offering a method for creating various derivatives with potential applications (Kavina, Sizov, & Yakovlev, 2018).

Antibacterial and Antifungal Activities

- Research involving the synthesis of novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, derived from 2-chloro-N-(1,2-oxazol-3-yl)acetamide, demonstrated notable antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).

Eigenschaften

IUPAC Name |

2-chloro-N-(1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQNFUTLQVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1,2-oxazol-3-yl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)

![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)